molecular formula C23H27N5O4 B2885043 ethyl 2-(3-(2,5-dimethylbenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate CAS No. 919012-31-0

ethyl 2-(3-(2,5-dimethylbenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate

Cat. No. B2885043
CAS RN: 919012-31-0
M. Wt: 437.5
InChI Key: PBLDNXLZROUBGW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of esters features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .

Chemical Reactions of Esters Esters can undergo several types of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . This reaction is known as saponification when it occurs under basic conditions . Esters can also react with ammonia and primary or secondary alkyl amines to yield amides in a reaction called aminolysis .

Physical and Chemical Properties of Esters Esters are generally colorless liquids with pleasant, fruity odors . They have varying boiling points, flash points, and other physical and chemical properties depending on their specific structures .

Scientific Research Applications

Synthesis and Biological Activities

  • Chemical Synthesis and Antibacterial Activity : The synthesis of novel compounds derived from 1H-imidazole, including ethyl 2-(1H-imidazol-1-yl)acetate and its derivatives, demonstrates a methodology for producing compounds with potential antibacterial properties. Such research indicates the utility of imidazole derivatives in developing new antibacterial agents (Khalid A. Al-badrany et al., 2019).

Antioxidant and Antitumor Properties

  • Antioxidant Potential of Seaweed Derived Compounds : A study on red seaweed led to the isolation of substituted aryl meroterpenoids with significant antioxidant activities, showcasing the potential of naturally derived compounds in antioxidant applications (K. Chakraborty et al., 2016).
  • Synthesis of Antitumor Agents : Research on alternative syntheses of temozolomide, an antitumor drug, without the use of hazardous reagents highlights the importance of developing safer synthesis routes for pharmaceuticals. This work underscores the potential for chemical compounds, including imidazole derivatives, in cancer treatment (Yongfeng Wang et al., 1994).

Heterocyclic Chemistry and Drug Development

  • Heterocyclic Compound Synthesis : The synthesis and biological evaluation of imidazole derivatives, including their antimicrobial activities, highlight the significance of such compounds in developing new therapeutic agents. This suggests the potential of ethyl 2-(3-(2,5-dimethylbenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate in similar applications (Pratibha Sharma et al., 2004).

Safety And Hazards

Like all chemicals, esters should be handled with care. They can be flammable and may cause eye irritation . Some esters may also cause drowsiness or dizziness .

properties

IUPAC Name

ethyl 2-[2-[(2,5-dimethylphenyl)methyl]-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O4/c1-7-32-18(29)12-26-15(4)16(5)28-19-20(24-22(26)28)25(6)23(31)27(21(19)30)11-17-10-13(2)8-9-14(17)3/h8-10H,7,11-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLDNXLZROUBGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=C(C=CC(=C4)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(3-(2,5-dimethylbenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate

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